7-Cyanooxindole: A Technical Guide to its Chemical Properties and Synthetic Landscape
7-Cyanooxindole: A Technical Guide to its Chemical Properties and Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties.[3] Among its many derivatives, 7-Cyanooxindole (also known as 2-oxoindoline-7-carbonitrile) represents a synthetically valuable intermediate. The introduction of a cyano group, a potent electron-withdrawing group, at the 7-position of the oxindole ring system significantly modulates its electronic properties, influencing its reactivity and potential as a pharmacophore.
This technical guide provides a comprehensive overview of the chemical properties of 7-Cyanooxindole, including its synthesis, reactivity, and spectroscopic signature. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the oxindole framework.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Cyanooxindole is presented in the table below. These properties are essential for its handling, formulation, and interpretation of experimental data.
| Property | Value | Source |
| CAS Number | 380427-40-7 | ECHEMI |
| Molecular Formula | C₉H₆N₂O | ECHEMI |
| Molecular Weight | 158.16 g/mol | ECHEMI |
| Appearance | White to brown powder | Inferred from related compounds |
| Boiling Point | 390.5 ± 42.0 °C (Predicted) | ECHEMI |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | ECHEMI |
| XLogP3 | 1.19088 | ECHEMI |
| PSA (Polar Surface Area) | 52.89 Ų | ECHEMI |
Synthetic Strategies
While a definitive, high-yield synthesis of 7-Cyanooxindole is not extensively documented in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for substituted oxindoles. A common and effective approach involves the cyclization of a suitably substituted aniline precursor.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic workflow for 7-Cyanooxindole.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the synthesis of substituted oxindoles, which can be adapted for the preparation of 7-Cyanooxindole.
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Diazotization and Hydroxylation: 2-Amino-3-methylbenzonitrile is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a copper-catalyzed hydroxylation to yield 2-hydroxy-3-methylbenzonitrile.
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Chlorination: The hydroxyl group of 2-hydroxy-3-methylbenzonitrile is converted to a chloro group using a suitable chlorinating agent such as thionyl chloride or oxalyl chloride. This step yields 2-chloro-3-methylbenzonitrile.
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Intramolecular Cyclization: The crucial cyclization step is achieved by treating 2-chloro-3-methylbenzonitrile with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF, DMF). The base facilitates an intramolecular nucleophilic substitution, leading to the formation of the oxindole ring.
Note: This proposed synthesis is based on established chemical principles for oxindole formation. Optimization of reaction conditions, including solvent, temperature, and base, would be necessary to achieve a satisfactory yield of 7-Cyanooxindole.
Chemical Reactivity
The chemical reactivity of 7-Cyanooxindole is dictated by the interplay of the electron-withdrawing cyano group and the inherent reactivity of the oxindole core. The oxindole nucleus possesses several reactive sites, including the C3 position, the nitrogen atom of the lactam, and the aromatic ring.[4]
Figure 2: Key reactive sites and potential transformations of 7-Cyanooxindole.
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C3 Position: The methylene group at the C3 position is acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in various reactions, including aldol condensations, Michael additions, and alkylations. The electron-withdrawing cyano group at the 7-position is expected to increase the acidity of the C3 protons, facilitating enolate formation.
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Lactam N-H: The nitrogen atom of the lactam is also acidic and can be deprotonated. The resulting anion can undergo N-alkylation, N-arylation, or N-acylation, allowing for the introduction of diverse substituents.
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Aromatic Ring: The benzene ring of the oxindole is generally susceptible to electrophilic aromatic substitution. However, the strongly deactivating cyano group at the 7-position will make electrophilic substitution reactions on the aromatic ring more challenging and will direct incoming electrophiles to specific positions.
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Cyano Group: The cyano group itself can undergo various transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or it can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 8.0 | d, t, dd | Protons on the benzene ring |
| Methylene Protons | ~3.6 | s | CH₂ at C3 |
| N-H Proton | 8.0 - 10.0 | br s | Lactam N-H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 175 - 180 | C=O at C2 |
| Aromatic Carbons | 110 - 150 | Carbons of the benzene ring |
| Methylene Carbon | ~36 | CH₂ at C3 |
| Cyano Carbon | 115 - 120 | -C≡N |
Infrared (IR) Spectroscopy
The IR spectrum of 7-Cyanooxindole is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium, Broad | N-H stretch (lactam) |
| 2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile) |
| 1680 - 1720 | Strong, Sharp | C=O stretch (lactam) |
| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |
Mass Spectrometry (MS)
In a mass spectrum, 7-Cyanooxindole would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (158.16 g/mol ). Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the oxindole ring.
Applications in Drug Discovery and Development
While specific biological activities of 7-Cyanooxindole are not extensively reported, the oxindole scaffold is a cornerstone in medicinal chemistry. Oxindole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The introduction of a cyano group at the 7-position can serve several purposes in drug design:
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Modulation of Physicochemical Properties: The cyano group can influence solubility, lipophilicity, and metabolic stability.
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Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.
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Metabolic Handle: The cyano group can be a site for metabolic transformations, leading to the formation of active or inactive metabolites.
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Synthetic Intermediate: As highlighted, 7-Cyanooxindole is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
7-Cyanooxindole is a functionally rich heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is somewhat limited in the current literature, its chemical properties can be reliably inferred from the well-established chemistry of the oxindole scaffold and the electronic effects of the cyano substituent. This technical guide provides a foundational understanding of its synthesis, reactivity, and spectroscopic characteristics, offering valuable insights for researchers aiming to leverage this versatile molecule in their scientific endeavors. Further exploration of the synthetic routes and biological activities of 7-Cyanooxindole is warranted to fully unlock its potential in the development of novel therapeutic agents.
References
- Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
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Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14249-14282.[6][7][8][9][10]
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(2025). (PDF) Oxindole as starting material in organic synthesis - ResearchGate. Retrieved from [Link]
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Khetmalis, Y. M., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.[3][5]
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